molecular formula C27H28BrN3O5 B5213617 METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE

METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE

Cat. No.: B5213617
M. Wt: 554.4 g/mol
InChI Key: FPLXBTKFDZPYMU-UHFFFAOYSA-N
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Description

METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE is a complex organic compound with a variety of functional groups, including ester, amide, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE typically involves multiple steps. One common route starts with the preparation of the benzyloxycarbonyl-protected amino acid derivative. This intermediate is then coupled with a bromophenyl derivative under conditions that promote amide bond formation. The final step involves esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and amines.

Scientific Research Applications

Chemistry

In chemistry, METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE is used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structure allows for the investigation of how these enzymes recognize and process different substrates.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of chemical bonds with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-BENZYLOXYCARBONYLAMINOACRYLATE
  • METHYL 2-BENZYL-3-OXOBUTANOATE

Uniqueness

METHYL 2-({2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYLMETHYL}AMINO)ACETATE is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[[[5-bromo-2-[3-(phenylmethoxycarbonylamino)propanoylamino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrN3O5/c1-35-25(33)17-30-26(20-10-6-3-7-11-20)22-16-21(28)12-13-23(22)31-24(32)14-15-29-27(34)36-18-19-8-4-2-5-9-19/h2-13,16,26,30H,14-15,17-18H2,1H3,(H,29,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLXBTKFDZPYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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